(R)-3-Amino-4-(4-chlorophenyl)butanoic acid
Overview
Description
®-3-Amino-4-(4-chlorophenyl)butanoic acid is a chiral amino acid derivative with a specific configuration
Mechanism of Action
Target of Action
The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as ®-Baclofen, is the gamma-aminobutyric acid type B (GABA-B) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
®-3-Amino-4-(4-chlorophenyl)butanoic acid acts as a selective agonist for the GABA-B receptor . By binding to this receptor, it enhances the receptor’s inhibitory effects, leading to hyperpolarization of neurons and a decrease in the release of excitatory neurotransmitters .
Biochemical Pathways
The activation of the GABA-B receptor by ®-3-Amino-4-(4-chlorophenyl)butanoic acid leads to the inhibition of adenylate cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and transmission .
Pharmacokinetics
®-3-Amino-4-(4-chlorophenyl)butanoic acid is rapidly and extensively absorbed and eliminated . Absorption may be dose-dependent, being reduced with increasing doses . It is excreted primarily by the kidney in unchanged form, and there is relatively large intersubject variation in absorption and/or elimination .
Result of Action
The molecular and cellular effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid’s action include sedation, somnolence, ataxia, and respiratory and cardiovascular depression . These effects are due to its general central nervous system depressant properties .
Action Environment
The action, efficacy, and stability of ®-3-Amino-4-(4-chlorophenyl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and bioavailability . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
®-3-Amino-4-(4-chlorophenyl)butanoic acid functions as a GABA receptor agonist, specifically targeting the GABA_B receptors. It interacts with these receptors to modulate neurotransmission in the central nervous system. The compound binds to the GABA_B receptor subunits, leading to the activation of downstream signaling pathways that result in muscle relaxation and reduced spasticity . Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid forms strong hydrogen bonds and C—H Cl bonds in its crystalline structure, contributing to its stability and efficacy .
Cellular Effects
®-3-Amino-4-(4-chlorophenyl)butanoic acid exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by activating GABA_B receptors, which in turn modulate the release of neurotransmitters such as glutamate and dopamine. This modulation affects gene expression and cellular metabolism, leading to changes in cell function. The compound’s impact on cell signaling pathways is crucial for its therapeutic effects in reducing muscle spasticity and managing alcohol dependence .
Molecular Mechanism
The molecular mechanism of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involves its binding to the GABA_B receptor subunits. This binding triggers conformational changes in the receptor, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase. The inhibition of adenylate cyclase reduces the production of cyclic AMP (cAMP), resulting in decreased neuronal excitability and muscle relaxation. Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid modulates the activity of ion channels, further contributing to its muscle relaxant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid have been observed to change over time. The compound exhibits stability under various conditions, maintaining its efficacy in both in vitro and in vivo studies. Long-term exposure to ®-3-Amino-4-(4-chlorophenyl)butanoic acid has shown sustained muscle relaxant effects without significant degradation. The compound’s stability and efficacy may vary depending on the experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces muscle spasticity and exhibits antispastic properties. At higher doses, ®-3-Amino-4-(4-chlorophenyl)butanoic acid may cause adverse effects such as sedation, respiratory depression, and hypotension. These toxic effects highlight the importance of careful dosage management in clinical applications .
Metabolic Pathways
®-3-Amino-4-(4-chlorophenyl)butanoic acid is primarily metabolized in the liver. The compound undergoes biotransformation through processes such as oxidation and conjugation, resulting in the formation of metabolites that are excreted via the kidneys. The metabolic pathways of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, ®-3-Amino-4-(4-chlorophenyl)butanoic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, ®-3-Amino-4-(4-chlorophenyl)butanoic acid can accumulate in specific compartments, influencing its localization and activity. The transport and distribution of the compound are essential for its therapeutic effects and overall efficacy .
Subcellular Localization
®-3-Amino-4-(4-chlorophenyl)butanoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s interaction with its target receptors and subsequent modulation of cellular processes. Understanding the subcellular localization of ®-3-Amino-4-(4-chlorophenyl)butanoic acid provides insights into its mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(4-chlorophenyl)butanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to dissolve the reactants.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(4-chlorophenyl)butanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. The process may also include steps for purification, such as crystallization or chromatography, to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(4-chlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-3-Amino-4-(4-chlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid: The enantiomer of the compound with different stereochemistry.
4-Aminocoumarin derivatives: Compounds with similar amino and aromatic functional groups.
Phenylalanine derivatives: Compounds with similar structural features but different substituents.
Uniqueness
®-3-Amino-4-(4-chlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a chlorophenyl group. This combination of features allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R)-3-amino-4-(4-chlorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYHDQUYYVDIPY-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420714 | |
Record name | AG-G-57891 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678969-21-6 | |
Record name | AG-G-57891 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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